2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is a complex organic compound with a specific stereochemistry. This compound is characterized by multiple acetoxy and methoxy groups attached to a hexyl backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection and Deprotection Steps: To ensure the correct functional groups are modified, protection groups are used and later removed.
Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to form the corresponding alcohols and acids.
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: Replacement of acetoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces alcohols and acetic acid.
Oxidation: Produces aldehydes or carboxylic acids.
Substitution: Produces substituted hexyl derivatives.
Scientific Research Applications
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is used in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate exerts its effects involves its interaction with specific molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- (2R,3R,4R,5R,6R)-diacetate [5-acetamido-2-(acetoxymethyl)-6-[[5-[[3-(CBZ-amino)propyl]amino]-5-oxopentyl]oxy]tetrahydro-2H-pyran-3,4-diyl]
Uniqueness
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is unique due to its specific stereochemistry and the presence of both acetoxy and methoxy groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
19318-51-5 |
---|---|
Molecular Formula |
C16H26O10 |
Molecular Weight |
378.37 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate |
InChI |
InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1 |
InChI Key |
LYLOENTWFQIZDS-KLHDSHLOSA-N |
SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
Synonyms |
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.